(3-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid is a boronic acid derivative that features a tert-butyldimethylsilyl protecting group attached to a phenyl ring. This compound is significant in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions, and it serves as a versatile intermediate in the synthesis of various organic compounds.
(3-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid falls under the category of organoboron compounds, specifically boronic acids. These compounds are widely used in organic chemistry due to their ability to form stable complexes with various substrates, facilitating numerous synthetic transformations.
The synthesis of (3-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid typically involves several steps:
The reaction conditions for synthesizing this compound often require an inert atmosphere to prevent moisture and air interference, utilizing solvents like dichloromethane or tetrahydrofuran for optimal solubility and reactivity.
The molecular structure of (3-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid consists of:
The structural formula can be represented as follows:
This compound exhibits a typical boronic acid structure, characterized by the presence of a boron atom bonded to both an oxygen atom (from the hydroxyl group) and an aryl group.
Key data points include:
(3-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid participates in several important reactions:
The reactions typically require specific conditions such as:
The mechanism underlying the reactivity of (3-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid involves:
(3-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid exhibits several notable physical properties:
Key chemical properties include:
(3-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid is extensively used in:
This compound exemplifies the utility of organoboron compounds in modern synthetic chemistry, providing essential pathways for constructing diverse chemical entities.
The chemoselective installation of the tert-butyldimethylsilyl (TBS) group onto 3-hydroxyphenylboronic acid represents a critical synthetic step, demanding precise control to avoid boronic acid degradation or self-condensation. The TBS protecting group was specifically developed to overcome the limitations of simpler silyl groups like trimethylsilyl (TMS), which exhibit excessive lability. TBS ethers demonstrate approximately 10,000-fold greater hydrolytic stability compared to TMS ethers, making them indispensable for multi-step syntheses involving boronic acids [2].
Corey’s silylation protocol remains the benchmark for introducing the TBS group onto phenolic substrates. This method employs tert-butyldimethylsilyl chloride (TBDMS-Cl) activated by imidazole (2.5 equivalents) in dimethylformamide (DMF) as solvent. Originally developed by E.J. Corey, this approach generates N-tert-butyldimethylsilylimidazole as a highly reactive silyl transfer agent. Recent mechanistic studies by Patschinski and Zipse confirm that DMF acts catalytically in this transformation, facilitating efficient conversion even at ambient temperatures [2]. For the phenolic substrate, this method achieves near-quantitative protection with minimal boronic acid side reactions.
Steric and electronic considerations significantly influence silylation efficiency. The meta-position of the hydroxyl group relative to the boronic acid in 3-hydroxyphenylboronic acid reduces steric hindrance during silylation compared to ortho-substituted analogs. However, the boronic acid’s Lewis acidity necessitates careful control of reaction conditions to prevent anhydride formation (discussed in Section 1.2). Alternative catalytic systems have emerged to enhance efficiency under milder conditions:
Table 1: Comparative Silylation Methodologies for Phenolic Substrates
Method | Conditions | Advantages | Limitations | Yield Range |
---|---|---|---|---|
Corey Protocol (Imidazole/DMF) | TBDMS-Cl (1.2 eq), Imidazole (2.5 eq), DMF, RT, 2-24h | High reliability, broad substrate tolerance | Requires excess reagents, anhydrous conditions | 85-95% |
Proazaphosphatrane Catalyzed | TBDMS-Cl (1.1 eq), Proazaphosphatrane (0.05 eq), CH₃CN, 24-40°C | Mild conditions, functional group tolerance | Limited efficacy with tertiary alcohols | 88-98% |
Iodine/NMI Acceleration | TBDMS-Cl (1.1 eq), N-Methylimidazole, I₂ (0.1 eq), RT, 1-4h | Rapid reaction times | Potential iodine incorporation side reactions | 90-97% |
B(C₆F₅)₃ Catalyzed (Silane Route) | R₃SiH (1.2 eq), B(C₆F₅)₃ (0.05 eq), CH₂Cl₂, RT, 1-6h | No chloride byproduct | Limited with bulky silanes (e.g., iPr₃SiH) | 75-92% |
The robust stability profile of the installed TBS group underpins its utility. TBS-protected phenylboronic acids exhibit excellent stability towards aqueous base (pH ~9-12 at RT), mild reducing agents (NaBH₄), and oxidative conditions (limited exposure to peracids, MnO₂) [2]. This stability allows their incorporation into complex synthetic sequences involving orthogonal protecting group strategies. Crucially, the TBS group maintains integrity during standard boronic acid purification protocols (e.g., recrystallization, silica gel chromatography), which is essential for isolating high-purity (3-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid suitable for cross-coupling [1] [2].
A significant challenge in manufacturing and storing (3-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid is its propensity to undergo dehydration, forming the corresponding boroxine anhydride. This cyclic trimer arises from the condensation of three boronic acid molecules, releasing three equivalents of water. The compound is typically supplied as a mixture containing varying amounts of anhydride, as noted in technical specifications [3] [5] [10]. While boroxines remain reactive in cross-coupling, their altered stoichiometry and solubility compared to the free boronic acid necessitate careful control for reproducible results in sensitive applications.
Anhydride formation thermodynamics favor dehydration under conditions of low humidity and elevated temperature. Paradoxically, protic environments (e.g., moist solvents) can also promote dehydration by facilitating the initial hydrolysis-condensation pathway. Key factors influencing this equilibrium include:
Large-scale mitigation strategies focus on interrupting the dehydration pathway through physical and chemical means:
Table 2: Anhydride Mitigation Strategies in Production and Storage
Strategy | Implementation | Impact on Anhydride Formation | Potential Drawbacks |
---|---|---|---|
Inert Atmosphere Packaging | Sealed glass bottles with N₂/Ar headspace | Reduces significantly | Increased packaging cost |
Strict Moisture Control (<50 ppm) | Rigorous drying of solvents/solid; High-vacuum drying | Minimizes initiation | Extended processing time, energy intensive |
Low-Temperature Storage (0-5°C) | Refrigerated storage post-production | Slows kinetics markedly | Higher logistical costs |
Stoichiometric Hydration | Addition of 0.3-0.4 eq H₂O during final crystallization | Shifts equilibrium towards monomer | Risk of TBS cleavage if acid catalysts present |
Co-Solvent Recrystallization | Crystallization from toluene/hexane/ether mixtures | Yields stable crystalline monomer | Potential yield reduction |
Analytical monitoring of the boronic acid/boroxine ratio is critical for quality assurance in large-scale batches. While ¹¹B NMR provides the most direct quantification, routine quality control often relies on a combination of FT-IR spectroscopy (characteristic B-OH and B-O-B stretches) and HPLC-UV analysis. The technical grade material (≥96% purity) [1] [10] typically specifies acceptable anhydride levels implicitly through the overall purity metric. For coupling-sensitive applications, suppliers may provide anhydride content upon request. Maintaining the monomer as the dominant species (>85%) is generally sufficient for predictable performance in most cross-coupling reactions, as boroxines readily hydrolyze back to boronic acids under standard Suzuki-Miyaura aqueous basic conditions [3] [5].
The TBS-protected boronic acid functions as a benchmark coupling partner when phenolic OH protection is mandatory for chemoselectivity or to prevent catalyst poisoning. Its performance in metal-catalyzed cross-couplings, notably Suzuki-Miyaura reactions, hinges on the synergistic compatibility of the catalyst system with the robust yet cleavable TBS ether. Key advancements involve tailored catalysts for coupling and selective TBS deprotection in situ or post-coupling.
Palladium Catalysis for Suzuki-Miyaura Coupling: Standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysts effectively couple this boronic acid with aryl/vinyl halides or triflates. The TBS group exhibits excellent stability under these typically basic conditions (e.g., Na₂CO₃, K₃PO₄ in aqueous THF/toluene, 60-90°C). Crucially, the steric bulk of the tert-butyldimethylsilyl group does not significantly impede transmetalation. Catalyst systems incorporating bulky phosphines (e.g., SPhos, XPhos) are particularly effective for sterically demanding electrophiles, enabling reactions at lower temperatures (40-60°C) which further safeguard the TBS group [2] .
Chemoselective TBS Deprotection Catalysis: Post-coupling, selective removal of the TBS group without affecting other sensitive functionalities is often required. While classical TBAF (tetran-butylammonium fluoride) in THF remains effective, its basic character and stoichiometric requirement can trigger side reactions. Modern catalytic deprotection systems offer superior chemoselectivity:
Table 3: Catalytic Systems for Coupling and Selective Deprotection
Catalyst/System | Primary Application | Conditions | Chemoselectivity Notes | Typical Yield |
---|---|---|---|---|
Pd(dppf)Cl₂ / SPhos | Suzuki-Miyaura Coupling | K₃PO₄, H₂O/THF, 70°C | TBS stable; Compatible with aryl chlorides/bromides | 75-95% |
Hf(OTf)₄ (0.05-3 mol%) | TBS Deprotection (Post-Coupling) | CH₂Cl₂, RT, 0.5-3h | Selective for aliphatic over phenolic TBS; Tolerates TBDPS, Ac, Bn | 90-99% |
AcCl (5-10 mol%) in MeOH | TBS Deprotection | Anhydrous MeOH, 0°C to RT, 1-6h | No acylation; Selective aliphatic deprotection | 85-98% |
NIS (5 mol%) in MeOH | TBS Deprotection (Aliphatic) | MeOH, RT, 1-4h | Leaves phenolic TBS intact; Tolerates alkenes, alkynes | 88-96% |
[BMIM][HSO₄] Ionic Liquid | TBS Deprotection | RT to 60°C, 1-12h | Recyclable; Acid-sensitive groups may require protection | 80-93% |
Multi-Component Coupling Involving Silyl Glyoxylates: Beyond standard Suzuki couplings, (3-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid participates in complex catalytic cascades. A notable example is its reaction with silyl glyoxylates and vinyl Grignard reagents, followed by nitroalkenes. The sequence involves an initial vinyl Grignard addition to the glyoxylate, Brook rearrangement generating a metallodienolate, a vinylogous Michael addition to the nitroalkene, and ultimately, a deprotection/Henry cyclization cascade. The TBS group’s stability is crucial during the initial Grignard addition and Michael steps. Optimal outcomes require judicious choice of the initial silyl group (TES or TBS preferred over TMS or TIPS) and chemoselective fluoride or basic deprotection to trigger the final cyclization without disturbing the phenolic TBS ether . This demonstrates the compound’s utility in constructing highly functionalized cyclopentanol derivatives under carefully orchestrated catalytic conditions.
The continuous development of compatible catalytic systems for coupling and selective deprotection ensures that (3-((tert-Butyldimethylsilyl)oxy)phenyl)boronic acid remains a versatile and indispensable synthon for the controlled assembly of complex biaryl and heterobiaryl architectures requiring temporary phenol masking.
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